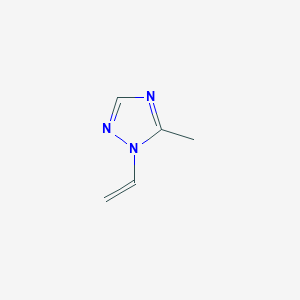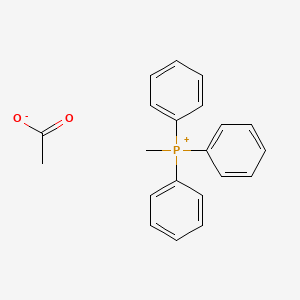
Methyl(triphenyl)phosphanium acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl(triphenyl)phosphanium acetate is an organophosphorus compound that plays a significant role in organic synthesis. It is known for its application in the Wittig reaction, which is a method used to convert aldehydes and ketones into alkenes. This compound is characterized by its high polarity and basicity, making it a valuable reagent in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
Methyl(triphenyl)phosphanium acetate can be synthesized through the reaction of triphenylphosphine with methyl iodide, followed by the addition of acetic acid. The reaction typically proceeds as follows:
Formation of Methyltriphenylphosphonium Iodide: Triphenylphosphine reacts with methyl iodide to form methyltriphenylphosphonium iodide.
Formation of this compound: The methyltriphenylphosphonium iodide is then treated with acetic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and controlled environments helps in maintaining consistency and efficiency in production.
化学反応の分析
Types of Reactions
Methyl(triphenyl)phosphanium acetate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It participates in nucleophilic substitution reactions, particularly in the formation of ylides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Strong bases like butyl lithium are employed to form ylides.
Major Products Formed
Oxidation: Triphenylphosphine oxide.
Reduction: Triphenylphosphine.
Substitution: Phosphonium ylides, which are key intermediates in the Wittig reaction.
科学的研究の応用
Methyl(triphenyl)phosphanium acetate has diverse applications in scientific research:
Chemistry: It is widely used in the Wittig reaction to synthesize alkenes from aldehydes and ketones.
Biology: It serves as a reagent in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of complex organic molecules.
Industry: It is used in the production of polymers and other industrial chemicals.
作用機序
The primary mechanism of action of methyl(triphenyl)phosphanium acetate involves the formation of ylides. These ylides react with carbonyl compounds (aldehydes and ketones) to form alkenes through the Wittig reaction. The reaction proceeds via the formation of a four-membered ring intermediate, which then breaks down to yield the desired alkene and triphenylphosphine oxide .
類似化合物との比較
Similar Compounds
Methylenetriphenylphosphorane: Another organophosphorus compound used in the Wittig reaction.
Triphenylphosphine: A precursor in the synthesis of methyl(triphenyl)phosphanium acetate.
Methyltriphenylphosphonium Bromide: Used in similar reactions as this compound.
Uniqueness
This compound is unique due to its specific application in the Wittig reaction, where it provides a reliable method for the synthesis of alkenes with precise control over the double bond location. Its high polarity and basicity also distinguish it from other similar compounds, making it a versatile reagent in organic synthesis .
特性
CAS番号 |
78717-92-7 |
|---|---|
分子式 |
C21H21O2P |
分子量 |
336.4 g/mol |
IUPAC名 |
methyl(triphenyl)phosphanium;acetate |
InChI |
InChI=1S/C19H18P.C2H4O2/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;1-2(3)4/h2-16H,1H3;1H3,(H,3,4)/q+1;/p-1 |
InChIキー |
MSCBBILDMBFFRV-UHFFFAOYSA-M |
正規SMILES |
CC(=O)[O-].C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



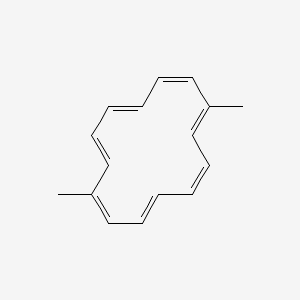


![N~1~-[2-(Methylsulfanyl)phenyl]ethane-1,2-diamine](/img/structure/B14428429.png)
![3-[3-(2,3-Dihydroxypropylsulfanyl)-2-hydroxypropyl]sulfanylpropane-1,2-diol](/img/structure/B14428431.png)
![Dimethyl {[(diethylcarbamothioyl)sulfanyl]methyl}phosphonate](/img/structure/B14428437.png)
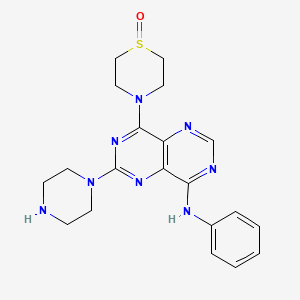
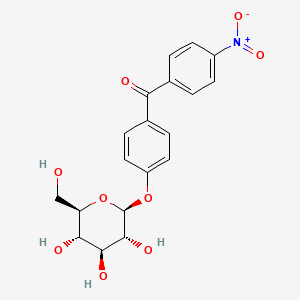
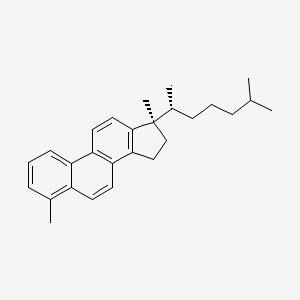
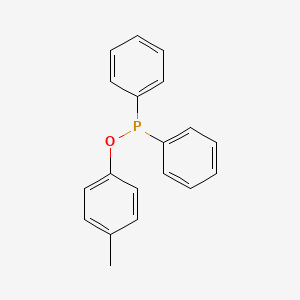
![3-Methyl-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14428468.png)
![5-Ethylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14428471.png)
